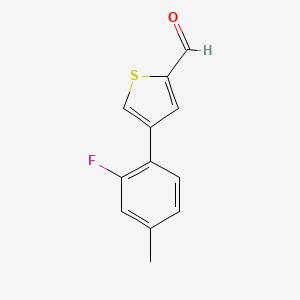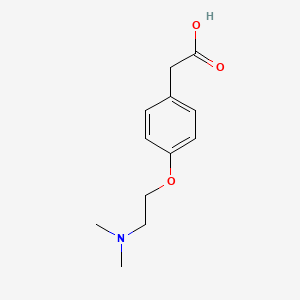
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a difluoropiperidinyl group and an iodine atom attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The synthesis begins with the preparation of 3,3-difluoropiperidine. This can be achieved through the fluorination of piperidine using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Pyrimidine Ring Construction: The next step involves the construction of the pyrimidine ring. This can be done by reacting appropriate precursors such as 2,4-dichloropyrimidine with the difluoropiperidine derivative.
Iodination: The final step is the introduction of the iodine atom at the 5-position of the pyrimidine ring. This can be accomplished using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under suitable conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The difluoropiperidinyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The pyrimidine ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) are typical in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties can contribute to the design of new pesticides or advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropiperidinyl group can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,3-Difluoropiperidin-1-yl)-5-bromopyrimidine: Similar structure but with a bromine atom instead of iodine.
4-(3,3-Difluoropiperidin-1-yl)-5-chloropyrimidine: Contains a chlorine atom instead of iodine.
4-(3,3-Difluoropiperidin-1-yl)-5-fluoropyrimidine: Features a fluorine atom in place of iodine.
Uniqueness
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is unique due to the presence of both difluoropiperidinyl and iodine groups. This combination can impart distinct electronic and steric properties, making it a valuable compound for various applications. The iodine atom, in particular, can facilitate specific interactions and reactions that are not possible with other halogens.
Eigenschaften
Molekularformel |
C9H10F2IN3 |
|---|---|
Molekulargewicht |
325.10 g/mol |
IUPAC-Name |
4-(3,3-difluoropiperidin-1-yl)-5-iodopyrimidine |
InChI |
InChI=1S/C9H10F2IN3/c10-9(11)2-1-3-15(5-9)8-7(12)4-13-6-14-8/h4,6H,1-3,5H2 |
InChI-Schlüssel |
GXUGJHKLVGRVRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC=NC=C2I)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)




